molecular formula C17H31N3O3 B2607604 tert-Butyl 4-(3-cyclohexylureido)piperidine-1-carboxylate CAS No. 950184-31-3

tert-Butyl 4-(3-cyclohexylureido)piperidine-1-carboxylate

Cat. No. B2607604
CAS RN: 950184-31-3
M. Wt: 325.453
InChI Key: PQAGPSFUMBFYAC-UHFFFAOYSA-N
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Description

“tert-Butyl 4-(3-cyclohexylureido)piperidine-1-carboxylate” is a chemical compound with the molecular formula C17H31N3O3 . It has an average mass of 325.446 Da and a monoisotopic mass of 325.236542 Da .


Molecular Structure Analysis

The molecular structure of “tert-Butyl 4-(3-cyclohexylureido)piperidine-1-carboxylate” consists of 17 carbon atoms, 31 hydrogen atoms, 3 nitrogen atoms, and 3 oxygen atoms .


Physical And Chemical Properties Analysis

The physical and chemical properties of “tert-Butyl 4-(3-cyclohexylureido)piperidine-1-carboxylate” include a molecular formula of C17H31N3O3, an average mass of 325.446 Da, and a monoisotopic mass of 325.236542 Da .

Scientific Research Applications

Biological Evaluation

Derivatives of N-Boc piperazine, such as tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate (1) and tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate (2), have been synthesized and characterized . These compounds were found to be moderately active against several microorganisms .

Synthesis of Biologically Active Compounds

The compound serves as a useful building block in the synthesis of several novel organic compounds such as amides, sulphonamides, Mannich bases, Schiff’s bases, thiazolidinones, azetidinones, and imidazolinones .

Antimicrobial Activity

The compound and its derivatives have shown a wide spectrum of biological activities such as antibacterial and antifungal activities .

Anticancer Activity

Some derivatives of the compound have shown potential anticancer activity .

Antiparasitic Activity

The compound and its derivatives have also shown antiparasitic activity .

Antidepressive Activities

The compound and its derivatives have shown potential antidepressive activities .

Safety and Hazards

The safety data sheet for a similar compound indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has potential risks including acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organs being the respiratory system .

Mechanism of Action

Mode of Action

The mode of action of tert-Butyl 4-(3-cyclohexylureido)piperidine-1-carboxylate The compound’s interaction with its targets and the resulting changes would need to be determined through additional studies .

Biochemical Pathways

The biochemical pathways affected by tert-Butyl 4-(3-cyclohexylureido)piperidine-1-carboxylate Understanding the affected pathways and their downstream effects would necessitate further investigation .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of tert-Butyl 4-(3-cyclohexylureido)piperidine-1-carboxylate Additional pharmacokinetic studies would be needed to outline these properties .

Action Environment

The influence of environmental factors on the action, efficacy, and stability of tert-Butyl 4-(3-cyclohexylureido)piperidine-1-carboxylate Additional studies would be needed to discuss these factors .

properties

IUPAC Name

tert-butyl 4-(cyclohexylcarbamoylamino)piperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H31N3O3/c1-17(2,3)23-16(22)20-11-9-14(10-12-20)19-15(21)18-13-7-5-4-6-8-13/h13-14H,4-12H2,1-3H3,(H2,18,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQAGPSFUMBFYAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)NC(=O)NC2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H31N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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